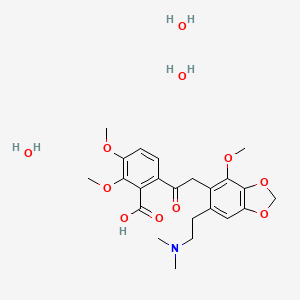
Narceine trihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Narceine trihydrate is an opium alkaloid derived from the Papaver somniferum (opium poppy) plant. It is a bitter, crystalline compound known for its narcotic effects. Historically, it was used as a substitute for morphine due to its similar properties. The compound’s name is derived from the Greek word “nárkē,” meaning numbness, and the suffix “-ine,” which is commonly used for alkaloids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Narceine trihydrate can be synthesized from narcotine through a series of chemical reactions. The preparation involves the use of various reagents and conditions to achieve the desired crystalline form. One common method involves the use of Roser & Hope and Hope & Robinson’s techniques .
Industrial Production Methods: In industrial settings, this compound is typically obtained as clusters of silky, prismatic needles from water. The compound has a melting point of 176°C and is slightly soluble in water . Industrial production methods focus on optimizing yield and purity, often involving crystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Narceine trihydrate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for various applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different derivatives of narceine, while reduction can produce various reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Narceine trihydrate has a wide range of scientific research applications, including:
Chemistry:
- Used as a reagent in organic synthesis.
- Acts as a building block for synthesizing other complex molecules .
Biology:
- Studied for its effects on various biological systems.
- Investigated for its potential as an anti-malarial agent .
Medicine:
- Historically used as a mild hypnotic and to allay cough.
- Research into its potential use in cancer treatment due to its selective cytotoxicity and genotoxicity .
Industry:
- Utilized in the preparation of research chemicals.
- Employed in the synthesis of drugs like chloroquine .
Wirkmechanismus
Narceine trihydrate exerts its effects through interactions with specific molecular targets and pathways. It has a weak morphine-like action, affecting the central nervous system. The compound’s mechanism involves binding to opioid receptors, leading to analgesic and narcotic effects . Additionally, it has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy .
Vergleich Mit ähnlichen Verbindungen
Narceine trihydrate is unique among opium alkaloids due to its specific chemical structure and properties. Similar compounds include:
Noscapine: Another opium alkaloid with anti-tumor activity.
Papaverine: Known for its vasodilatory effects.
Codeine: Commonly used as a pain reliever and cough suppressant.
Morphine: A potent analgesic with a high potential for addiction
Eigenschaften
Molekularformel |
C23H33NO11 |
|---|---|
Molekulargewicht |
499.5 g/mol |
IUPAC-Name |
6-[2-[6-[2-(dimethylamino)ethyl]-4-methoxy-1,3-benzodioxol-5-yl]acetyl]-2,3-dimethoxybenzoic acid;trihydrate |
InChI |
InChI=1S/C23H27NO8.3H2O/c1-24(2)9-8-13-10-18-22(32-12-31-18)20(29-4)15(13)11-16(25)14-6-7-17(28-3)21(30-5)19(14)23(26)27;;;/h6-7,10H,8-9,11-12H2,1-5H3,(H,26,27);3*1H2 |
InChI-Schlüssel |
MYBNKRVFDPXQSN-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCC1=CC2=C(C(=C1CC(=O)C3=C(C(=C(C=C3)OC)OC)C(=O)O)OC)OCO2.O.O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


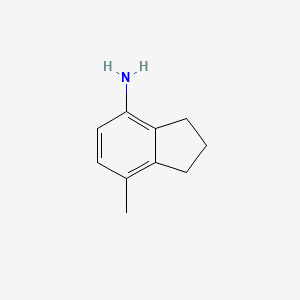
![5-bromo-N-(3-cyano-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)furan-2-carboxamide](/img/structure/B14787971.png)
![2-[1-(1-Phenylethylamino)ethyl]phenol;hydrochloride](/img/structure/B14787982.png)
![5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol;dihydrochloride](/img/structure/B14787992.png)
![(2R)-1-[(4S)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]-2-(diphenylphosphino)ferrocene](/img/structure/B14788003.png)
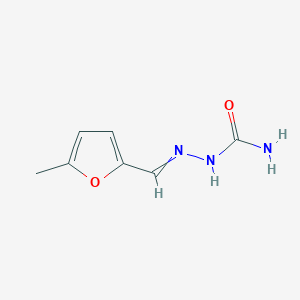

![(8aR)-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran](/img/structure/B14788017.png)
![6-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridazine-3-carboxamide](/img/structure/B14788021.png)
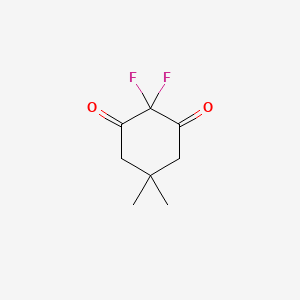

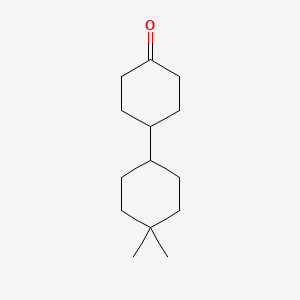
![2-(Difluoro(naphthalen-2-yloxy)methyl)benzo[d]thiazole](/img/structure/B14788051.png)

